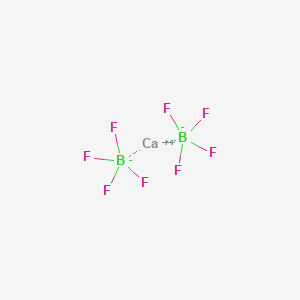

Calcium;ditetrafluoroborate

Description

Contextualization within Emerging Energy Storage Systems

Rationale for Rechargeable Multivalent Cation Battery Technologies

Multivalent battery systems, such as those based on magnesium (Mg²⁺), zinc (Zn²⁺), aluminum (Al³⁺), and calcium (Ca²⁺), offer several theoretical advantages over their monovalent lithium-ion counterparts. osti.gov The use of divalent or trivalent cations allows for the transfer of multiple electrons per ion, which can potentially lead to higher energy densities. acs.org Furthermore, many of these elements, including calcium, are significantly more abundant in the Earth's crust than lithium, presenting a more sustainable and cost-effective alternative for large-scale energy storage. acs.orgrsc.org

Calcium, in particular, is an attractive candidate for multivalent batteries. It is the fifth most abundant element in the Earth's crust. acs.org From an electrochemical standpoint, calcium possesses a standard reduction potential of -2.87 V versus the standard hydrogen electrode (SHE), which is remarkably close to that of lithium (-3.04 V vs. SHE). rsc.orgnih.gov This suggests that calcium-based batteries could achieve cell voltages comparable to lithium-ion batteries. Additionally, calcium's theoretical volumetric capacity of 2073 mAh/cm³ is on par with that of lithium metal (2062 mAh/cm³), making it a highly promising anode material for high-energy-density batteries. acs.orgnih.gov

Historical Trajectories and Contemporary Challenges in Calcium-Ion Batteries

The development of rechargeable calcium batteries has been historically hindered by significant challenges, primarily related to the electrochemistry at the calcium metal anode. rsc.org Early research in the 1980s encountered issues with the formation of a passivating, ionically insulating layer on the surface of the calcium metal when using conventional organic electrolytes. acs.orgresearchgate.net This layer, often composed of species like calcium chloride (CaCl₂) in certain electrolyte systems, blocks the transport of Ca²⁺ ions, preventing the reversible plating and stripping of calcium metal, which is essential for a rechargeable battery. acs.org

A major challenge lies in the high charge density of the divalent Ca²⁺ ion, which leads to strong interactions with solvent molecules and the formation of a stable solvation shell. researchgate.net The desolvation of Ca²⁺ at the electrode-electrolyte interface is energetically demanding, contributing to high kinetic barriers. csic.es Furthermore, the strong reducing power of calcium metal can lead to the decomposition of many common electrolyte solvents and salts, further complicating the interfacial chemistry. nih.gov

Overcoming these obstacles has been a central focus of contemporary research in calcium-ion batteries. A crucial bottleneck has been the lack of suitable electrolytes that can support reversible calcium electrochemistry. researchgate.net The ideal electrolyte must possess a wide electrochemical stability window, high ionic conductivity, and be chemically compatible with both the anode and cathode materials. rsc.orgresearchgate.net The search for such electrolytes has led to significant investigations into various salt and solvent combinations, with calcium;ditetrafluoroborate emerging as a key player in recent breakthroughs.

Preamble on Calcium;ditetrafluoroborate as a Crucial Research Subject

The compound calcium;ditetrafluoroborate has become a focal point in the quest to unlock the potential of calcium-based energy storage and other advanced materials. Its unique properties have enabled significant progress in overcoming some of the long-standing challenges in the field.

Significance in Non-Aqueous Electrochemical Systems

The most significant contribution of calcium;ditetrafluoroborate to date has been in the realm of non-aqueous electrolytes for calcium-ion batteries. A landmark 2016 study demonstrated that using an electrolyte composed of calcium;ditetrafluoroborate dissolved in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) enabled quasi-reversible plating and stripping of calcium metal. acs.org This was a pivotal achievement, as it showed that reversible calcium electrochemistry was possible in conventional carbonate-based solvents, albeit at elevated temperatures of 75-100°C. osti.govnih.gov

Subsequent research has delved into the reasons behind the success of calcium;ditetrafluoroborate-based electrolytes. It is believed that the tetrafluoroborate (B81430) (BF₄⁻) anion plays a critical role in the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the calcium anode. acs.orgacs.org Unlike the insulating passivation layers formed with other salts, the SEI derived from Ca(BF₄)₂ appears to allow for the transport of Ca²⁺ ions, facilitating the reversible deposition and dissolution process. csic.es Detailed studies have identified the presence of calcium fluorides and borates in the SEI when using BF₄⁻-based electrolytes. acs.org

| Electrolyte System | Key Findings | Operating Temperature (°C) | Reference |

| 0.3 M Ca(BF₄)₂ in EC:PC | Reversible Ca plating/stripping demonstrated. | 100 | researchgate.net |

| 0.45 M Ca(BF₄)₂ in EC:PC | Exhibited the smallest overpotential and highest ionic conductivity in the study. | 100 | researchgate.net |

| Ca(BF₄)₂ in EC:PC | Formation of a stable solid electrolyte interphase (SEI). | Room Temperature | acs.org |

| Ca(BF₄)₂ in EC/PC | Used for experimental evaluation of postspinel CaMn₂O₄ cathodes. | 75 | nih.gov |

Explorations in Broader Advanced Materials Applications

Beyond its pivotal role in battery research, calcium;ditetrafluoroborate is also being explored in other areas of advanced materials science. For instance, it has been used in the synthesis of perovskite nanocrystals. acs.org In one study, a complex of tributylphosphine (B147548) oxide and calcium;ditetrafluoroborate was used for the solution-processed treatment of CsPbBrₓCl₃₋ₓ nanocrystals. acs.org This treatment resulted in the passivation of the nanocrystal surface by the tetrafluoroborate anion, which helped to suppress halide ion migration and improve the stability of the material for use in pure blue light-emitting diodes (LEDs). acs.org

The synthesis of calcium;ditetrafluoroborate itself involves standard chemical methods. One common approach is to react calcium carbonate with an excess of tetrafluoroboric acid, followed by evaporation and drying to obtain the salt. acs.org This accessibility, combined with its unique electrochemical and chemical properties, positions calcium;ditetrafluoroborate as a versatile compound for future innovations in materials science.

Properties

IUPAC Name |

calcium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLNCCJTKRTQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electrochemical Investigations of Calcium;ditetrafluoroborate in Calcium Ion Batteries

Calcium;ditetrafluoroborate, with the chemical formula Ca(BF₄)₂, has emerged as a pivotal compound in the research and development of calcium-ion batteries (CIBs). Its unique properties as an electrolyte salt have enabled significant advancements in a field previously hindered by the lack of suitable materials for reversible calcium electrochemistry.

Electrolyte Engineering and Performance Metrics

The engineering of electrolytes is a critical aspect of battery development, focusing on optimizing ionic conductivity, electrochemical stability, and the formation of a stable interface between the electrolyte and the electrodes. In CIBs, calcium;ditetrafluoroborate has been a cornerstone of this research, allowing for the systematic investigation of performance metrics.

The primary function of calcium;ditetrafluoroborate in a calcium-ion battery is to serve as the source of mobile Ca²⁺ ions, which act as the charge carriers shuttling between the anode and cathode during the charge and discharge cycles. rsc.org The development of rechargeable CIBs, particularly those using a calcium metal anode, has been historically challenged by the formation of a passivating Solid Electrolyte Interphase (SEI) that blocks Ca²⁺ ion transport. rsc.orgdicp.ac.cn

A breakthrough occurred with the demonstration that electrolytes containing Ca(BF₄)₂ could support reversible calcium plating and stripping. rsc.orgresearchgate.net The tetrafluoroborate (B81430) (BF₄⁻) anion plays a crucial role in this process. It participates in the formation of a stable and Ca²⁺-permeable SEI, a feature not observed with many other anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) under similar conditions. chemrxiv.orgpolyu.edu.hkacs.org Ab initio molecular dynamics simulations suggest that the high reduction stability of the BF₄⁻ anion is key to its success, leading to an organic-rich SEI that facilitates reversible Ca-ion deposition. chemrxiv.org This contrasts with less stable anions that decompose to form inorganic-rich SEIs which inhibit ion transport. chemrxiv.org The decomposition of Ca(BF₄)₂ itself can contribute to the SEI, with species like CaF₂ and calcium borates being identified in the passivation layer, which are believed to be essential for enabling ion transport. rsc.orgacs.orgresearchgate.net

Carbonate-based solvents are widely used in lithium-ion batteries and were among the first to be investigated for CIBs with calcium;ditetrafluoroborate. A seminal study demonstrated reversible Ca²⁺ deposition using Ca(BF₄)₂ in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). rsc.orgchemrxiv.org A key finding was that this process required elevated temperatures (≥75 °C) to achieve efficient plating and stripping. rsc.orgresearchgate.netchemrxiv.org At these temperatures, plating-stripping efficiencies of over 95% have been reported. researchgate.net The addition of PC to EC helps create a stable liquid solvent with a wide electrochemical stability window. researchgate.net

Computational studies have explored a wider range of carbonate solvents to optimize performance. researchgate.netacs.org Molecular dynamics simulations and quantum mechanical calculations have investigated the solvation behavior of calcium;ditetrafluoroborate in various neat and mixed carbonate systems. researchgate.netacs.org These studies suggest that neat ethyl methyl carbonate (EMC) and a binary mixture of ethylene carbonate and diethyl carbonate (DEC) are promising candidates due to their high free energy of solvation for the Ca²⁺ ion. researchgate.netacs.org The interaction between the Ca²⁺ cation and the carbonyl groups of the solvent molecules is considered the primary factor in delocalizing the cation's charge. acs.org

Below is a table summarizing the performance of selected carbonate-based electrolytes.

| Electrolyte Composition | Operating Temperature (°C) | Key Findings/Performance Metrics | References |

|---|---|---|---|

| 0.3-0.8 M Ca(BF₄)₂ in EC:PC (1:1 vol) | 75-100 | Pioneering system for reversible Ca plating/stripping. Coulombic efficiency of ca. 99% for galvanostatic cycling. | researchgate.netresearchgate.net |

| Ca(BF₄)₂ in EC:PC | Room Temperature | Reversible plating/stripping with >95% efficiency demonstrated, forming a stable SEI. | researchgate.net |

| Ca(BF₄)₂ in EMC | Not specified (Computational) | Identified as a promising neat solvent due to high free energy of solvation for Ca²⁺. | researchgate.netacs.org |

| Ca(BF₄)₂ in EC:DEC | Not specified (Computational) | Predicted to be an ideal binary solvent system for Ca-ion batteries. | researchgate.netacs.org |

Ether-based solvents generally exhibit lower viscosity and dielectric constants compared to carbonates but can offer different Ca²⁺ solvation environments. While much of the research in ether solvents has focused on the Ca(BH₄)₂ salt, comparative studies provide insight into the behavior of Ca(BF₄)₂. dicp.ac.cnnih.gov In contrast to Ca(BH₄)₂, which shows good reversibility in tetrahydrofuran (B95107) (THF), electrolytes with Ca(BF₄)₂ in THF have been associated with the formation of decomposition products like calcium hydroxide (B78521) (Ca(OH)₂) and calcium alkoxides (Ca(OR)₂), which can inhibit Ca²⁺ electrochemistry. scispace.com

The solvation of Ca²⁺ in ethers is characterized by strong coordination to the ether oxygen atoms. researchgate.net This strong coordination, coupled with the large ionic radius of Ca²⁺, can sometimes lead to low ionic conductivity. researchgate.net However, ethers like 1,2-dimethoxyethane (B42094) (DME) have been successfully used with other advanced calcium salts, indicating the potential of this solvent class. rsc.org For instance, the calcium tetrakis(hexafluoroisopropyloxy)borate salt in DME shows high ionic conductivities (>8 mS cm⁻¹) and facile calcium deposition at room temperature. osti.gov While not directly involving Ca(BF₄)₂, these findings highlight the favorable transport properties that ether-based systems can offer.

Ionic liquids (ILs) are salts that are molten at low temperatures (<100 °C) and are considered for battery electrolytes due to their high thermal stability, low volatility, and wide electrochemical windows. europa.eucsic.es Research has explored incorporating calcium;ditetrafluoroborate into IL-based systems. One approach involves creating gel polymer electrolytes (GPEs) by dissolving Ca(BF₄)₂ in an ionic liquid and trapping it within a polymer matrix. For example, a GPE was prepared using Ca(BF₄)₂ in 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) (EMIMTFMS). researchgate.net

Hybrid systems combining ILs with conventional organic solvents have also been investigated. An electrolyte composed of calcium bis(trifluoromethanesulfonimide) in a 1:1 volume mixture of 1-ethyl-3-methylimidazole tetrafluoroborate (EMIM-BF₄) and dimethyl sulfoxide (B87167) (DMSO) was developed for a Ca-O₂ battery. oaepublish.com In this system, the interaction between Ca²⁺ and the BF₄⁻ and TFSI⁻ anions was found to be weakest in the hybrid solvent, reducing the energy barrier for Ca²⁺ de-solvation and enhancing the reversibility of the Ca metal anode. oaepublish.com These studies demonstrate the potential of ILs to create safer and more stable electrolytes for CIBs.

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wide ESW is crucial for enabling the use of high-voltage cathodes. For 0.45 M Ca(BF₄)₂ in EC:PC, the ESW was found to be approximately 4 V at temperatures above 75 °C. europa.eu

Ionic transport is governed by the conductivity and viscosity of the electrolyte, which are influenced by salt concentration, temperature, and solvent properties. For Ca(BF₄)₂ in EC:PC, the ionic conductivity increases with concentration up to about 0.45 M, after which it decreases due to increased viscosity and ion pairing. scispace.com The viscosity, as expected, increases significantly with concentration. scispace.com The strong coulombic interactions between the divalent Ca²⁺ cations and the BF₄⁻ anions lead to a greater tendency for ion pair formation compared to monovalent systems, which can limit ion mobility. scispace.com

The table below presents data on the ionic transport properties of Ca(BF₄)₂ in a carbonate solvent system.

| Ca(BF₄)₂ Concentration in EC:PC | Temperature (°C) | Ionic Conductivity (mS/cm) | Viscosity (cP) | References |

|---|---|---|---|---|

| 0.3 M | Room Temperature (ca. 25) | ca. 4 | ca. 4.5 | scispace.com |

| 0.45 M | Room Temperature (ca. 25) | > 4 (Peak conductivity) | Not specified | scispace.com |

| 1 M | Room Temperature (ca. 25) | < 4 | 23 | scispace.com |

| 0.3 M | 100 | ca. 15 | Not specified | scispace.com |

Impact of Solvent Systems on Electrolyte Properties

Anode-Electrolyte Interfacial Chemistry and Solid Electrolyte Interphase (SEI) Evolution

Due to its low redox potential, a calcium metal anode readily reacts with conventional organic electrolytes, leading to the decomposition of electrolyte components (salts and solvents) and the formation of an insoluble passivation layer on its surface. icmab.esicmab.esdtu.dk In an ideal scenario, this layer functions as a Solid Electrolyte Interphase (SEI), a film that is electronically insulating but ionically conductive, allowing Ca²⁺ ions to migrate while preventing further electrolyte decomposition. icmab.es

For electrolytes containing calcium;ditetrafluoroborate, the decomposition of the BF₄⁻ anion is a key step in the formation of a functional SEI. dtu.dkcsic.es Studies have shown that this process leads to a passivation layer that is permeable to Ca²⁺ ions, a stark contrast to the blocking layers formed with other salts like calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂). dtu.dkacs.org The mechanism is believed to involve the formation of borate-based species, potentially as cross-linked polymeric matrices, which are crucial for enabling Ca²⁺ transport through the SEI. icmab.esnih.govresearchgate.net This borate-rich layer is considered the key enabler for the reversible electrochemistry of calcium in these systems. dtu.dk

Detailed surface analysis has revealed that the SEI formed in Ca(BF₄)₂-based electrolytes is a heterogeneous, multi-component layer. icmab.esazom.com Its composition differs significantly from layers formed with other salts, which is believed to be the reason for its unique ion-conducting properties.

Key components identified in the SEI from Ca(BF₄)₂ electrolytes include:

Calcium Borates: Considered the most critical component for enabling facile Ca²⁺ migration. icmab.esacs.orgnih.gov Spectroscopic analyses have identified these species, likely in the form of [BO₃] moieties, as being fundamental to the SEI's function. icmab.es The presence of these borate (B1201080) species appears to be the primary reason for the successful plating and stripping of calcium. icmab.esresearchgate.net

Calcium Fluoride (B91410) (CaF₂): A common decomposition product resulting from the BF₄⁻ anion. rsc.orgeuropa.euicmab.esnih.gov While CaF₂ itself is considered to have a high energy barrier for Ca²⁺ migration, its presence within the heterogeneous SEI does not appear to completely block ion transport, likely due to the coexistence of the more conductive borate phases. polyu.edu.hkresearchgate.net

Calcium Carbonates (CaCO₃): Often formed from the decomposition of carbonate-based solvents like ethylene carbonate (EC) and propylene carbonate (PC). acs.orgcsic.es In contrast to the borate species, calcium carbonate layers are generally found to be ionically blocking and detrimental to the reversible electrodeposition of calcium. icmab.esazom.comrsc.org SEIs formed in Ca(BF₄)₂ electrolytes typically show a much lower concentration of carbonates compared to those formed in Ca(TFSI)₂ electrolytes. csic.esrsc.org

Organic/Polymeric Species: The decomposition of organic solvents also contributes to the SEI, forming a layer rich in organic compounds. icmab.esnih.govrsc.org This organic matrix is thicker in the SEI derived from Ca(BF₄)₂ compared to that from Ca(TFSI)₂. csic.esrsc.org

The following table summarizes the typical composition of the SEI layer formed on a calcium anode in a Ca(BF₄)₂-based electrolyte.

| Component | Chemical Formula | Role in SEI | Source |

| Calcium Borates | e.g., CaBₓOᵧ | Enables Ca²⁺ transport | icmab.esdtu.dkacs.orgnih.govresearchgate.net |

| Calcium Fluoride | CaF₂ | Inorganic decomposition product | rsc.orgicmab.esacs.orgnih.govrsc.org |

| Calcium Carbonate | CaCO₃ | Blocking, hinders Ca²⁺ transport | icmab.esacs.orgazom.comcsic.esrsc.org |

| Organic/Polymeric Species | CₓHᵧO₂ | Matrix for inorganic components | icmab.esnih.govcsic.esrsc.org |

This table is interactive. Click on the headers to sort.

Given the critical role of the SEI, significant research has focused on engineering its properties to enhance the performance of calcium anodes.

A primary strategy involves SEI pre-passivation . Researchers have demonstrated that an electrode can be pre-treated in a Ca(BF₄)₂-containing electrolyte to form a functional, borate-rich SEI. acs.orgnih.gov When this pre-passivated electrode is transferred to an electrolyte where calcium plating is normally not feasible (e.g., one containing Ca(TFSI)₂), it exhibits reversible calcium deposition. icmab.esacs.orgresearchgate.net This approach not only enables cycling in different electrolyte systems but has also been shown to improve kinetics, achieving higher current densities. acs.org

Another effective strategy is the use of boron-based functional additives . Introducing small amounts of additives like boron trifluoride (BF₃) complexes into the electrolyte can help form a Ca²⁺-conducting SEI, even without using Ca(BF₄)₂ as the main salt. icmab.esdtu.dkdtu.dkcsic.es This allows for greater flexibility in electrolyte formulation, tuning the SEI composition to be rich in the desired borate species that facilitate ion migration. dtu.dk

Furthermore, controlling the electrolyte solvation structure is crucial. Studies suggest that a high degree of contact ion-pairing between Ca²⁺ and BF₄⁻ anions in the electrolyte can be detrimental to plating kinetics. rsc.org Therefore, designing solvent systems that promote the dissociation of the calcium salt can lead to an enhanced electrochemical response. acs.org

Reversible Calcium Electrodeposition and Dissolution

The ultimate goal for the calcium anode is to achieve highly efficient and reversible plating (deposition) and stripping (dissolution). The use of calcium;ditetrafluoroborate has been instrumental in demonstrating that this is achievable.

Initial breakthroughs with Ca(BF₄)₂ in carbonate solvents (EC:PC) required elevated temperatures of 75-100 °C to achieve reversible calcium electrodeposition. rsc.orgacs.orgeuropa.eu However, subsequent research successfully demonstrated reversible plating and stripping at room temperature. researchgate.netacs.org These studies reported the formation of stable SEI layers and achieved plating-stripping efficiencies greater than 95%. researchgate.netacs.org The deposited calcium was observed to be crystalline and formed in thin layers (~20 µm). researchgate.net

The following table presents key research findings on electrochemical conditions that enable calcium plating and stripping using borate-based electrolytes.

| Salt | Solvent | Temperature (°C) | Coulombic Efficiency (%) | Key Findings | Source |

| Ca(BF₄)₂ | EC/PC | 100 | - | Quasi-reversible plating/stripping observed. | europa.eu |

| Ca(BF₄)₂ | EC/PC | Room Temp. | >95% | Reversible deposition and removal over several cycles. | researchgate.netacs.org |

| Ca(B(Ohfip)₄)₂ | DME | 25 | - | Reversible plating/dissolution with 1 mAh cm⁻² capacity over 30-40 cycles. | acs.org |

This table is interactive. Click on the headers to sort. EC: Ethylene Carbonate, PC: Propylene Carbonate, DME: Dimethoxyethane.

The efficiency of calcium electrodeposition is governed by a complex interplay of kinetic and thermodynamic factors.

Kinetic Factors:

SEI Composition: This is arguably the most critical kinetic factor. The presence of a borate-based, ionically conductive SEI is essential for fast Ca²⁺ transport to the electrode surface. icmab.esacs.org Conversely, the formation of blocking species like calcium carbonate significantly hinders the kinetics. rsc.org

Cation Desolvation: The energy required to remove the solvent shell from the Ca²⁺ ion at the electrode-electrolyte interface can be a rate-limiting step. rsc.org Strong interactions between the cation and the solvent molecules or the presence of stable contact ion-pairs in the bulk electrolyte can increase the desolvation energy barrier, thereby slowing down the plating process. rsc.org

Charge Transfer: The transfer of the electron to the Ca²⁺ ion at the electrode surface is another key kinetic step. The nature of the SEI directly influences the charge transfer resistance.

Thermodynamic Factors:

Electrolyte Stability: Ab initio molecular dynamics simulations have shown that some electrolyte components are thermodynamically unstable at the low potential of the calcium anode. osti.gov For instance, salts like Ca(TFSI)₂ and solvents like EC and PC show poor reductive stability, leading to their decomposition. osti.gov The decomposition of the BF₄⁻ anion is a thermodynamically driven process that, fortunately, results in a kinetically favorable SEI. osti.gov

Comparative Analysis with Alternative Calcium Electrolyte Salts (e.g., Ca(BH₄)₂, Ca[B(hfip)₄]₂, Ca(TFSI)₂)

The performance of calcium;ditetrafluoroborate (calcium tetrafluoroborate, Ca(BF₄)₂) as an electrolyte salt in calcium-ion batteries is best understood through a comparative lens, juxtaposing its electrochemical characteristics with those of other prominent calcium salts investigated for the same purpose. Key differentiators include ionic conductivity, operating temperature for reversible calcium deposition, and the electrochemical stability window (ESW). Salts such as calcium borohydride (B1222165) (Ca(BH₄)₂), calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂), and calcium bis(tetrakis(hexafluoroisopropyl)oxy)borate (Ca[B(hfip)₄]₂) serve as crucial benchmarks.

Research Findings

Early breakthroughs in demonstrating the reversible plating and stripping of calcium were achieved using calcium;ditetrafluoroborate in a mixture of ethylene carbonate (EC) and propylene carbonate (PC). semanticscholar.orgjcu.edu.au However, this process was only feasible at elevated temperatures, typically between 75°C and 100°C. rsc.orgnih.govresearchgate.net At 100°C, a 0.45 M Ca(BF₄)₂ solution in EC:PC was identified as optimal, exhibiting the most reversible process with a relatively small overpotential of 0.10 V. semanticscholar.orgjcu.edu.au Despite this success, the electrolyte suffers from low coulombic efficiency, measured at approximately 40%, which indicates substantial side reactions and decomposition of the electrolyte during calcium deposition. semanticscholar.orgresearchgate.net The solid electrolyte interphase (SEI) formed from Ca(BF₄)₂-based electrolytes is thought to contain borate species, which are critical for enabling calcium ion transport. acs.orgrsc.org However, this SEI layer has poor ionic conductivity at room temperature, necessitating the high operating temperatures. semanticscholar.org The electrochemical stability window for this system is approximately -0.5 V to 3.5 V vs. Ca/Ca²⁺ at 100°C. jcu.edu.au

In contrast, calcium borohydride (Ca(BH₄)₂) dissolved in tetrahydrofuran (THF) was the first salt to enable reversible calcium deposition at room temperature. semanticscholar.orgrsc.orgeuropa.eu This system demonstrated a high coulombic efficiency of 94.8% on a gold electrode. semanticscholar.org A significant drawback of Ca(BH₄)₂, however, is its nature as a strong reducing agent, which intrinsically limits its anodic stability to a range of 2.0 V to 3.0 V versus Ca/Ca²⁺. semanticscholar.orgrsc.orgeuropa.eu This narrow stability window restricts its use with high-voltage cathode materials. The ionic conductivity of Ca(BH₄)₂ in THF is notably lower than that of carbonate-based electrolytes, with values increasing from 0.003 mS/cm to 0.71 mS/cm as the concentration is raised from 0.1 M to 1.5 M. mit.edunih.gov Another study reported the conductivity plateauing around 0.8 mS/cm at a concentration of approximately 1.6 M. nih.gov

A more recent and highly promising alternative is calcium bis(tetrakis(hexafluoroisopropyl)oxy)borate (Ca[B(hfip)₄]₂) . This salt facilitates reversible calcium deposition at room temperature and is considered a state-of-the-art electrolyte. rsc.orgrsc.org It is distinguished by its high ionic conductivity of over 8 mS/cm in dimethoxyethane (DME) and a wide electrochemical stability window of up to 4.5 V vs. Ca/Ca²⁺. rsc.orgrsc.orgosti.gov This high oxidative stability makes it compatible with the investigation of high-voltage cathodes. d-nb.infoacs.org Symmetric cells using the Ca[B(hfip)₄]₂/DME electrolyte have been shown to operate for more than 250 hours, demonstrating excellent cycling stability. rsc.org While one report noted a relatively low coulombic efficiency for calcium deposition rsc.org, another cited an efficiency of around 80%. nih.gov

Calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂) presents a different case. It is generally considered "inactive" for reversible calcium plating in common carbonate solvents under the same conditions where Ca(BF₄)₂ is active. semanticscholar.orgacs.orgmit.edu This inactivity is attributed to the formation of a passivating SEI that blocks Ca²⁺ ion transport, which is rich in calcium fluoride (CaF₂) resulting from the decomposition of the TFSI⁻ anion. acs.orgrsc.orgnih.gov Intriguingly, Ca(TFSI)₂ electrolytes often exhibit high ionic conductivity, sometimes exceeding that of Ca(BF₄)₂ in the same solvent system. mit.edunih.gov For instance, it achieves a maximum conductivity of 6.1 mS/cm in EC:PC and around 18 mS/cm in dimethylformamide (DMF). mit.edunih.gov The failure to plate calcium despite high ionic mobility underscores that a high concentration of mobile Ca²⁺ ions is a necessary but not sufficient condition for achieving reversible deposition. mit.edunih.gov Research has shown that if an electrode is first pre-passivated in a Ca(BF₄)₂ electrolyte to form a borate-rich SEI, subsequent calcium plating becomes possible in a Ca(TFSI)₂ electrolyte, highlighting the paramount importance of the SEI's chemical composition. acs.orgrsc.org

Data Tables

Table 1: Comparative Electrochemical Properties of Calcium Electrolyte Salts

| Electrolyte Salt | Common Solvent | Ionic Conductivity (mS/cm) | Operating Temperature for Reversible Plating | Electrochemical Stability Window (vs. Ca/Ca²⁺) | Reversible Ca Plating/Stripping |

|---|---|---|---|---|---|

| Calcium;ditetrafluoroborate (Ca(BF₄)₂) | EC:PC | ~5.6 mit.edunih.gov | Elevated (75-100°C) jcu.edu.aursc.org | ~4.0 V (-0.5 V to 3.5 V) jcu.edu.au | Yes, but with low efficiency (~40%) semanticscholar.orgresearchgate.net |

| Calcium borohydride (Ca(BH₄)₂) | THF | <1 (up to ~0.8) nih.govmit.edunih.gov | Room Temperature semanticscholar.orgeuropa.eu | Low (~2.0-3.0 V) semanticscholar.orgrsc.org | Yes, with high efficiency (~95%) semanticscholar.org |

| Calcium bis(tetrakis(hexafluoroisopropyl)oxy)borate (Ca[B(hfip)₄]₂) | DME | >8 rsc.orgrsc.org | Room Temperature rsc.orgrsc.org | High (~4.5 V) rsc.orgrsc.org | Yes, with good stability rsc.org |

| Calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂) | EC:PC | ~6.1 mit.edunih.gov | - | - | No (forms blocking SEI) semanticscholar.orgacs.orgmit.edu |

Spectroscopic and Crystallographic Characterization

Structural Determination via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For calcium;ditetrafluoroborate, this method has been crucial in identifying its crystalline forms and understanding the intricate details of its molecular architecture.

The hydrated form of calcium tetrafluoroborate (B81430), commonly represented as Ca(BF4)2·xH2O, has been a subject of detailed crystallographic analysis. iucr.orgnih.govcristal.org Initial studies often referred to it as a hydrate (B1144303) with a variable number of water molecules. However, recent powder diffraction data has led to a redefinition of its structure. iucr.orgnih.govcristal.org It has been established that the compound is more accurately formulated as Ca(H2O)4(BF4)2. iucr.orgnih.govcristal.org This formulation indicates that four water molecules are directly involved in the coordination sphere of the calcium ion, rather than being present as interstitial water. iucr.orgnih.govcristal.org This tetrahydrate form is found to be isostructural with calcium perchlorate (B79767) tetrahydrate, Ca(ClO4)2·4H2O. iucr.orgnih.govcristal.org

The determination of the crystal structure was achieved through ab initio methods using laboratory powder diffraction data. iucr.orgnih.govcristal.org The analysis revealed a triclinic unit cell. cristal.org The commercial hydrated salt was analyzed using a Bragg-Brentano diffractometer, which showed strong preferred orientation effects. cristal.org

Table 1: Crystallographic Data for Ca(H2O)4(BF4)2

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | cristal.org |

| Chemical Formula | Ca(H2O)4(BF4)2 | iucr.orgnih.govcristal.org |

| Isostructural with | Ca(ClO4)2·4H2O | iucr.orgnih.govcristal.org |

The crystal structure of Ca(H2O)4(BF4)2 is characterized by a distinct coordination environment around the calcium ion and a well-defined molecular packing arrangement. The calcium ion is coordinated by four water molecules and four fluorine atoms from the tetrafluoroborate anions, resulting in a [CaO4F4] square antiprism geometry. iucr.orgnih.govcristal.org

These [CaO4F4] square antiprisms share fluorine corners with the [BF4] tetrahedra, forming one-dimensional infinite ribbons. iucr.orgnih.govcristal.org These ribbons are then interconnected through a network of hydrogen bonds. iucr.orgnih.govcristal.org Specifically, O-H···F and O-H···O hydrogen bonds link the ribbons, creating a three-dimensional structure. iucr.orgnih.govcristal.org The molecular packing can be visualized as these infinite ribbons extending along the mdpi.com direction. cristal.org

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the vibrational modes of molecules. These modes are characteristic of specific chemical bonds and functional groups, offering insights into molecular structure and bonding.

FTIR spectroscopy is a sensitive technique for identifying the functional groups present in a compound and studying intermolecular interactions. bitesizebio.com In the context of tetrafluoroborate salts, FTIR has been employed to study ion-molecule interactions in solution. For instance, studies on lithium tetrafluoroborate in propylene (B89431) carbonate have shown that the carbonyl stretch and ring deformation bands of the solvent are sensitive to the presence of the Li+ ion, indicating a strong interaction. researchgate.net

While specific FTIR data for solid calcium;ditetrafluoroborate is not extensively detailed in the provided search results, the technique is fundamental in characterizing the vibrational modes of the tetrafluoroborate anion ([BF4]−). The [BF4]− anion exhibits characteristic absorption bands, and in hydrated compounds, the presence of water molecules gives rise to distinct O-H stretching and bending vibrations. acs.org The interaction between the cation, anion, and water molecules can lead to shifts in the positions and changes in the shapes of these vibrational bands. acs.org

Table 2: Typical FTIR Vibrational Modes for Tetrafluoroborate Compounds

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|

| [BF₄]⁻ Asymmetric Stretch | ~1000 - 1150 | acs.org |

| O-H Stretch (in hydrates) | ~3300 - 3800 | acs.org |

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational, rotational, and other low-frequency modes in a system. scienceedge.com It is particularly useful for studying symmetric vibrations and the structure of crystalline materials. scienceedge.com

For tetrafluoroborate compounds, Raman spectroscopy can be used to identify the characteristic vibrational modes of the [BF4]− anion. Each peak in a Raman spectrum corresponds to a specific vibrational mode, providing a unique "fingerprint" of the molecule. scienceedge.com Analysis of the Raman spectra of single-walled carbon nanotubes, for example, reveals distinct modes like the radial breathing mode (RBM) and the tangential G-band. libretexts.org While specific Raman data for calcium;ditetrafluoroborate is not available in the search results, the principles of Raman spectroscopy are applicable to its study. The technique could be used to probe the Ca-O and Ca-F interactions as well as the internal vibrations of the [BF4]− tetrahedron.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the chemical environment of atomic nuclei. It is used to study the structure and dynamics of molecules in both solution and the solid state. mst.edunih.gov

For compounds containing boron and fluorine, such as calcium;ditetrafluoroborate, ¹¹B and ¹⁹F NMR are particularly informative. High-pressure NMR studies on aqueous fluoroborate solutions have demonstrated the ability to distinguish between different boron and fluorine species, such as BF₄⁻, F⁻, and BF₃OH⁻. escholarship.org

Solid-state NMR is a powerful tool for characterizing the structure of crystalline and amorphous materials. mdpi.com For calcium-containing compounds, ⁴³Ca NMR can be utilized, although it is an insensitive nucleus requiring specialized techniques. rsc.org Solid-state NMR spectra are often acquired under magic-angle spinning (MAS) to average out anisotropic interactions and obtain high-resolution spectra. nih.gov The chemical shifts observed in solid-state NMR are sensitive to the local coordination environment of the nuclei. mdpi.com While specific NMR data for calcium;ditetrafluoroborate is not provided in the search results, the application of ¹¹B, ¹⁹F, and potentially ⁴³Ca NMR would be invaluable for a comprehensive structural characterization in both solution and the solid state.

Table 3: NMR Nuclei Relevant to Calcium;ditetrafluoroborate

| Nucleus | Spin (I) | Natural Abundance (%) | Relevance | Source |

|---|---|---|---|---|

| ¹¹B | 3/2 | 80.1 | Probing the tetrafluoroborate anion | escholarship.org |

| ¹⁹F | 1/2 | 100 | Probing the tetrafluoroborate anion | escholarship.org |

| ⁴³Ca | 7/2 | 0.135 | Probing the calcium cation environment | rsc.org |

Elemental and Microscopic Characterization of Interfacial Layers (e.g., Energy-Dispersive X-ray Spectroscopy)

Detailed research findings indicate that the SEI formed in the presence of Ca(BF₄)₂ is a result of the decomposition of both the salt anion (BF₄⁻) and the solvent. rsc.orgmit.edu Studies have shown that this decomposition leads to the formation of a layer rich in both organic and inorganic species. rsc.orgsemanticscholar.org

When Ca(BF₄)₂ is used in carbonate-based solvents like ethylene (B1197577) carbonate (EC) and propylene carbonate (PC), the resulting SEI is found to contain calcium fluoride (B91410) (CaF₂) and borate (B1201080) species. mit.edusemanticscholar.org The tetrafluoroborate anion is a key contributor to the SEI composition. rsc.org For instance, investigations comparing Ca(BF₄)₂ with other calcium salts like Ca(TFSI)₂ revealed significant differences in the passivation layer. The SEI derived from Ca(BF₄)₂ appears as a darker deposit and is considerably richer in organic components. rsc.orgresearchgate.net In contrast, the SEI from Ca(TFSI)₂ electrolytes is thinner and contains a higher amount of calcium carbonate (CaCO₃). rsc.org

Energy-Dispersive X-ray Spectroscopy (EDX) has been instrumental in confirming the elemental makeup of these interfacial layers. EDX analysis of electrodes after electrochemical cycling in Ca(BF₄)₂ electrolytes confirms the presence of calcium, indicating successful plating and stripping. acs.org It also helps identify elements from the decomposed salt and solvent, providing a spatial map of their distribution on the electrode surface. d-nb.infoacs.org For example, in studies using potassium hexafluorophosphate (B91526) (KPF₆) as a supporting electrolyte with a calcium anode, EDX maps confirmed the plating of both calcium and potassium. acs.org

The table below summarizes findings from various studies on the characterization of interfacial layers formed in the presence of Calcium;ditetrafluoroborate.

Interactive Data Table: Elemental and Microscopic Analysis of Interfacial Layers

| Electrolyte System | Analytical Technique(s) | Key Findings on Interfacial Layer Composition | Reference(s) |

| Ca(BF₄)₂ in Ethylene Carbonate/Propylene Carbonate (EC/PC) | XPS, IR Spectroscopy, TEM | The SEI is composed of organic species from solvent breakdown and inorganic borate compounds from anion decomposition. | rsc.orgsemanticscholar.org |

| Ca(BF₄)₂ in EC/PC | XPS | The surface layer is rich in organic species (~35 at%) and contains a low amount of CaCO₃ (~8%). It is visually a dark deposit. | rsc.orgresearchgate.net |

| Ca(BF₄)₂ in various carbonate solvents | EDX, XRD, FTIR | The SEI is primarily composed of organic components derived from the solvents; lacks a significant amount of CaF₂ at room temperature. | semanticscholar.org |

| Ca(BF₄)₂-based electrolytes | General Spectroscopic Studies | The interphase formation often includes CaF₂, which can lead to sluggish Ca²⁺ diffusion and high overpotentials for electrodeposition. | d-nb.info |

| Ca metal in KPF₆/carbonate solvent | SEM, EDX, XRD | A continuous SEI layer is formed. EDX confirms plating of calcium and potassium. The SEI contains CaF₂ and P₂O₅ phases. | acs.org |

Computational and Theoretical Studies of Calcium;ditetrafluoroborate Systems

Ab Initio and Quantum Mechanical Approaches

Ab initio and quantum mechanical calculations offer profound insights into the electronic properties and reaction pathways of Ca(BF₄)₂ electrolytes, guiding the development of more stable and efficient systems.

Electronic structure calculations are fundamental in predicting the stability and reactivity of electrolyte components. For calcium tetrafluoroborate (B81430) systems, particularly when dissolved in carbonate solvents, detailed quantum mechanical calculations have established a direct relationship between the electronic properties of the calcium-solvent complexes and their thermodynamic stability. researchgate.net

Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap (Eg), electronic chemical potential (µ), and chemical hardness (η) have been calculated for Ca²⁺ complexes. researchgate.net Studies show that these parameters are directly proportional to the free energy of solvation of the complex. researchgate.net A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity. rsc.org This correlation is valuable for the rational design of battery materials, as it helps in selecting appropriate solvents, additives, or counterions to enhance electrolyte performance. researchgate.net The anion's HOMO energy level, in particular, is a key predictor of its oxidative stability; a lower HOMO energy suggests greater resistance to oxidation. rsc.org

Computational analyses have shown the superior redox stability of the Ca(BF₄)₂ salt compared to other salts like calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂). This stability is evident whether the salt is in the presence or absence of a solvent, and in different ionic configurations such as contact or solvent-separated ion pairs. chemrxiv.org

Table 1: Key Electronic Properties and Their Significance in Ca(BF₄)₂ Electrolytes

| Property | Symbol | Significance | Supporting Findings |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Eg | Indicates kinetic stability and electron transport behavior. researchgate.netrsc.org | Directly proportional to the free energy of solvation for Ca²⁺-carbonate complexes. researchgate.net |

| Electronic Chemical Potential | µ | Relates to the tendency of a system to exchange electrons. researchgate.net | Correlates with the solvation free energy in Ca(BF₄)₂ systems. researchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution. researchgate.net | Also found to be directly proportional to the solvation free energy. researchgate.net |

Understanding the decomposition pathways of electrolytes at the electrode interface is critical for developing long-lasting batteries. Ab initio molecular dynamics (AIMD) and related methods have been employed to investigate the reaction energetics and mechanisms in Ca(BF₄)₂ systems. osti.govchemrxiv.org

Simulations have shown that while the Ca(BF₄)₂ salt itself is relatively stable, its interaction with solvents and the calcium metal anode can lead to decomposition reactions, forming a solid electrolyte interphase (SEI). chemrxiv.org The composition of this SEI is crucial for the battery's performance. For Ca(BF₄)₂ in ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) solvents, the SEI is found to be rich in organic compounds derived from the solvent decomposition. chemrxiv.org This organic-rich SEI is believed to facilitate reversible calcium ion deposition. chemrxiv.org

However, studies also indicate that the tetrafluoroborate anion (BF₄⁻) can decompose, especially at elevated temperatures, leading to the formation of inorganic species like calcium fluoride (B91410) (CaF₂). osti.govchemrxiv.org The formation of CaF₂ can be detrimental as it may create a layer that is impermeable to Ca²⁺ ions, thus hindering battery function. osti.gov One proposed decomposition mechanism for the Ca(BF₄)₂-EC/PC electrolyte involves the formation of a borate (B1201080) (BO₃) polymer, which is suggested to be a key component for enabling Ca²⁺ transport through the SEI. semanticscholar.orgresearchgate.net

Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to compare the stability of various calcium salts on a calcium surface. These studies confirm that salts like Ca(TFSI)₂ and Ca(PF₆)₂ decompose readily, while Ca(BF₄)₂ shows greater stability, though decomposition can still occur. chemrxiv.orgosti.gov

Classical and Ab Initio Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, both classical and ab initio, provide a dynamic picture of the electrolyte at the atomic level, revealing details about solvation structures, ionic interactions, and transport phenomena.

The structure and dynamics of the Ca²⁺ solvation shell—the cluster of solvent molecules and anions immediately surrounding the calcium ion—are critical determinants of electrolyte properties. MD simulations have shown that in carbonate solvents, the Ca²⁺ ion has a large first solvation shell, typically coordinating with 6 to 9 solvent molecules. researchgate.net This is significantly larger than the solvation shells of monovalent ions like Li⁺ and Na⁺. researchgate.net

The composition of this solvation shell is highly dependent on the salt concentration and the nature of the solvent. csic.esacs.org At lower concentrations of Ca(BF₄)₂ in an EC:PC mixture (e.g., 0.3 M), the solvation shell is dominated by solvent molecules, which minimizes the presence of the BF₄⁻ anion in the immediate vicinity of the Ca²⁺ ion. lbl.gov As the concentration increases, anions are more likely to displace solvent molecules and form direct contact ion pairs with the Ca²⁺. csic.es The local coordination of Ca²⁺ can be quite complex and may involve different modes of interaction with the solvent molecules. csic.esresearchgate.net

Table 2: Ca²⁺ Solvation Characteristics in Tetrafluoroborate Electrolytes

| Parameter | Finding | Method | Reference |

|---|---|---|---|

| Coordination Number (in carbonates) | Typically 6-9 molecules | Molecular Dynamics (MD) | researchgate.net |

| Shell Composition | Concentration-dependent; solvent-dominated at low concentrations, increasing anion participation at higher concentrations. | MD Simulations, Raman Spectroscopy | csic.eslbl.gov |

| Dominant Interaction | Ca²⁺ interaction with solvent carbonyls is key for charge delocalization. | Quantum Mechanics/MD | researchgate.net |

MD simulations allow for the detailed study of ion pairing, distinguishing between:

Contact Ion Pairs (CIPs): Where the cation and anion are in direct contact.

Solvent-Separated Ion Pairs (SSIPs): Where one or more solvent molecules are positioned between the cation and anion. chemrxiv.org

In Ca(BF₄)₂ electrolytes, an increase in solvation energy, for instance by using binary solvent mixtures, corresponds to less pairing between the Ca²⁺ and BF₄⁻ ions. researchgate.net The formation of extensive ion pairing can negatively impact ion transport by reducing the number of free, mobile charge carriers. Therefore, electrolyte formulations that promote SSIPs over CIPs are generally preferred for better performance. lbl.gov

Computational simulations are instrumental in predicting key transport properties like ionic conductivity. For Ca(BF₄)₂ in an EC:PC solvent mixture, simulations and experimental work have shown that ionic conductivity does not increase linearly with concentration. Instead, it reaches a maximum value at a concentration of approximately 0.45 M before decreasing at higher concentrations. scispace.commit.edu This phenomenon is attributed to the increasing viscosity and the formation of more extensive, less mobile ion aggregates at higher salt concentrations. scispace.com

Diversified Applications in Advanced Functional Materials

Surface Passivation in Perovskite Optoelectronic Devices

Perovskite materials, especially metal halide perovskites, are at the forefront of research for solar cells and light-emitting diodes (LEDs) due to their exceptional optoelectronic properties. nih.gov However, their long-term stability remains a critical challenge, largely due to the presence of defects, such as halide ion vacancies, on the surface and at the grain boundaries of the perovskite films. uab.catrsc.org These defects act as non-radiative recombination centers, trapping charge carriers and diminishing device efficiency and operational lifespan. rsc.org Furthermore, the migration of ions within the perovskite lattice under an electric field or illumination contributes significantly to device degradation. nih.govperovskite-info.com

Surface passivation is a key strategy to mitigate these issues. rsc.org It involves treating the perovskite material with specific chemical compounds that can heal defects and prevent ion movement. uab.cat Calcium;ditetrafluoroborate has emerged as an effective agent for this purpose, leveraging the properties of the tetrafluoroborate (B81430) (BF₄⁻) anion to enhance the stability and performance of perovskite-based devices. acs.orgablesci.com

One of the major hurdles in developing high-performance perovskite light-emitting diodes (PeLEDs), particularly those emitting in the pure blue spectrum, is the instability of their electroluminescence (EL). acs.orgablesci.com This instability is often caused by halide segregation in mixed-halide perovskites, a phenomenon that alters the material's bandgap and shifts the emission color over time. acs.orgablesci.com

Recent research has demonstrated an effective approach to tackle this issue by using Calcium;ditetrafluoroborate. acs.orgablesci.com In a notable study, a solution-based treatment involving a complex of tributylphosphine (B147548) oxide and calcium tetrafluoroborate was used to passivate Cesium Lead Bromide Chloride (CsPbBrₓCl₃₋ₓ) nanocrystals. acs.orgablesci.com This treatment yields nanocrystals where the pseudohalide tetrafluoroborate (BF₄⁻) ion passivates the surface. acs.org

The use of these BF₄⁻-passivated nanocrystals as the emitting layer in PeLEDs has led to the successful fabrication of spectrally stable and pure blue devices. acs.orgablesci.com These devices exhibit a consistent emission peak, a crucial factor for display and lighting applications. The operational stability of PeLEDs is a significant area of research, with goals to extend device lifetime to match commercial lighting sources. hku.hk

Table 1: Performance of BF₄⁻-Passivated Pure Blue PeLEDs

| Parameter | Value | Reference |

| Emission Peak | 468 nm | acs.orgablesci.com |

| Maximum Luminance | 275 cd/m² | acs.orgablesci.com |

| Maximum External Quantum Efficiency (EQE) | 3.2% | acs.orgablesci.com |

This strategy of using Calcium;ditetrafluoroborate not only enhances spectral stability but also paves the way for developing more efficient and durable blue PeLEDs, a critical component for full-color displays. acs.org

The effectiveness of Calcium;ditetrafluoroborate as a passivating agent stems from the dual functionality of the tetrafluoroborate (BF₄⁻) ion. acs.org This ion acts as a pseudohalide, meaning it can occupy the lattice sites typically filled by halide ions (like Cl⁻, Br⁻, or I⁻).

Halogen vacancies are identified as a predominant type of defect in cesium lead halide perovskites. google.com These vacancies are detrimental because they create deep electron traps within the material's bandgap, hindering performance. The BF₄⁻ ions from the calcium salt effectively fill these surface halide ion vacancies. acs.org This process, known as defect passivation, neutralizes the harmful electronic traps and reduces non-radiative recombination, thereby improving the material's photoluminescence quantum efficiency. uab.catacs.org

Beyond simply filling vacancies, the BF₄⁻ ion also plays a crucial role in suppressing the migration of halide ions. acs.org Ion migration is a primary driver of instability in perovskite devices, causing issues like current-voltage hysteresis and long-term degradation. nih.govperovskite-info.com The strong interaction of the BF₄⁻ ions at the perovskite surface helps to lock the lattice structure, making it more difficult for the native halide ions to move. acs.org Research has shown that strengthening lattice interactions is key to restraining the structural movements that facilitate ion migration. nih.gov Doping with alkaline-earth metals like calcium has been specifically identified as an effective strategy for suppressing this migration. nih.govperovskite-info.com The higher valence state of ions like Ca²⁺ can also help restrict the movement of negatively charged iodide ions through stronger electrostatic forces. osti.gov This suppression of ion migration is critical for achieving the long-term operational stability required for the commercialization of perovskite optoelectronics. perovskite-info.com

Environmental Remediation and Industrial Processing

Decomposition Pathways and Fluoride (B91410) Removal from Aqueous Streams

Effective removal of fluoride from wastewater containing tetrafluoroborate (B81430) hinges on the decomposition of the stable BF₄⁻ complex. Conventional precipitation methods that are effective for free fluoride ions are often inadequate for the complex tetrafluoroborate ion due to its low reactivity. researchgate.net

The tetrafluoroborate anion (BF₄⁻) is known for its stability and low reactivity, which makes direct precipitation with common coagulants like calcium compounds inefficient. researchgate.netresearchgate.net Fluorine-containing wastewater is often treated through coagulative precipitation with calcium, but tetrafluoroborate, a byproduct of processes like etching, is difficult to remove due to its poor reactivity with calcium. researchgate.net

To overcome this, a multi-step approach is often employed. Research indicates that an effective method involves the initial decomposition of the tetrafluoroborate ion. researchgate.netelsevierpure.com This is typically achieved by reacting the BF₄⁻ with an aluminum compound under acidic conditions. researchgate.netelsevierpure.com This reaction breaks down the stable tetrafluoroborate ion and converts it into fluoroaluminate complexes. researchgate.netresearchgate.net Once the fluoride is no longer locked in the stable BF₄⁻ complex, it can be more readily removed. The fluoroaluminate ions formed in the initial step are then subsequently decomposed using calcium ions, leading to the precipitation of fluoride. researchgate.netelsevierpure.com This indirect route allows for the effective removal of fluoride from wastewater that was originally present as highly stable tetrafluoroborate. elsevierpure.com

The efficiency of tetrafluoroborate decomposition is influenced by several key operational parameters. Laboratory-scale studies have been conducted to determine the optimal conditions for breaking down the BF₄⁻ ion, primarily focusing on its reaction with aluminum. researchgate.net The primary variables investigated include pH, temperature, and the dosage of the aluminum coagulant. researchgate.netresearchgate.net

pH: The acidity of the solution plays a crucial role in the decomposition process. The reaction between tetrafluoroborate and aluminum is significantly faster at a lower pH. researchgate.netresearchgate.net Acidic conditions promote the hydrolysis of the anion and its subsequent reaction with aluminum species. scispace.com Conversely, the tetrafluoroborate ion is noted to be stable under neutral and alkaline conditions. researchgate.netelsevierpure.com The removal of total boron, a product of BF₄⁻ decomposition, has been observed to be maximal at a pH of 8. researchgate.net

Temperature: Higher water temperature accelerates the decomposition of tetrafluoroborate. researchgate.netresearchgate.net Increased temperature enhances the reaction kinetics between the tetrafluoroborate ions and the aluminum coagulant. researchgate.net Studies have shown that a significant increase in the effluent fluoride concentration and a decrease in removal efficiency occur when the reaction temperature is lowered.

Aluminum Dosage: The molar ratio of aluminum to total fluoride (Al/T-F) is a critical factor. A higher aluminum dosage leads to a more rapid and complete decomposition of the tetrafluoroborate. researchgate.netresearchgate.net The dissolved Al(III) ions from the coagulant or an aluminum electrode efficiently decompose BF₄⁻ into fluoroaluminate complexes, which can then be treated further. researchgate.net

The following tables summarize the general findings from parametric studies on the decomposition of tetrafluoroborate using aluminum.

Table 1: Effect of pH on Tetrafluoroborate Decomposition Efficiency

| pH Level | Decomposition Rate | Efficacy of Fluoride Removal |

|---|---|---|

| Low (Acidic) | Faster | High |

| Neutral | Stable / Slow | Low |

Table 2: Effect of Temperature on Tetrafluoroborate Decomposition Efficiency

| Temperature | Decomposition Rate | Efficacy of Fluoride Removal |

|---|---|---|

| High | Faster | High |

Table 3: Effect of Aluminum Dosage on Tetrafluoroborate Decomposition Efficiency

| Aluminum Dosage (Al/T-F Mole Ratio) | Decomposition Rate | Efficacy of Fluoride Removal |

|---|---|---|

| High | Faster | High |

Research indicates that after a reaction time of approximately 120 minutes, the concentration of tetrafluoroborate tends to stabilize, suggesting that the decomposition reaction approaches completion within this timeframe under effective parametric conditions. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing calcium ditetrafluoroborate salts?

Calcium ditetrafluoroborate salts are typically synthesized via metathesis reactions. A common method involves reacting benzimidazolium halides with sodium hydride (NaH) in tetrahydrofuran (THF), followed by anion exchange using silver tetrafluoroborate (AgBF₄). For example:

- Stir benzimidazolium halides (2.30 mmol) with NaH (2.50 mmol) in THF for 6 hours.

- Remove solvent via vacuum distillation, extract with toluene, and wash with hexane.

- React the intermediate with AgBF₄ (2.46 mmol) in THF for 30 minutes to precipitate Ag halides.

- Crystallize the product from ethanol .

This method yields >70% purity, confirmed by ¹H-NMR and elemental analysis.

Q. How should researchers characterize calcium ditetrafluoroborate derivatives using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.4 ppm) and alkyl chain signals (e.g., N-CH₂ at δ 4.4–4.6 ppm). Dihedral angles of bridge-methylene groups can be calculated using ChemDraw 3D .

- IR spectroscopy : Detect BF₄⁻ vibrations (~1030 cm⁻¹) and C=N stretches (~1520 cm⁻¹) .

- Mass spectrometry (MS) : Use ES-API to confirm molecular ions (e.g., [M-2BF₄⁻]⁺ at m/z 354.3) .

- Elemental analysis : Verify purity (e.g., C: 67.91%, H: 5.78% vs. theoretical C: 68.04%) .

Always cross-reference data with PubChem or EPA DSSTox entries for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for calcium ditetrafluoroborate derivatives?

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in alkyl chains .

- Crystal packing : Compare solution-state NMR with solid-state structures (e.g., X-ray diffraction data showing Pbca symmetry with a = 9.85 Å, b = 16.51 Å) .

- Paramagnetic impurities : Purify samples via recrystallization (e.g., ethanol/hexane mixtures) and repeat NMR under inert atmospheres .

Q. What strategies optimize reaction yields in ditetrafluoroborate-mediated catalytic applications?

To enhance catalytic efficiency in reactions like cross-coupling:

- Ligand design : Use rigid imidazolium ligands (e.g., C₁₉H₂₇N₅ derivatives) to stabilize metal centers .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve ion dissociation, as shown by fluorescence depolarization studies .

- Reaction conditions : Optimize temperature (e.g., 60–80°C) and stoichiometry (1:1.2 substrate:catalyst ratio) .

Monitor progress via LC-MS and compare with reference spectra .

Q. How can crystal structures of calcium ditetrafluoroborate complexes be determined accurately?

Follow these steps for single-crystal X-ray diffraction:

- Data collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Apply ShelXT for direct methods and ShelXL for refinement (R₁ < 0.05).

- Validation : Check for voids (< 0.5% electron density) and ADPs (≤ 0.05 Ų for non-H atoms) .

For ionic liquids, ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.